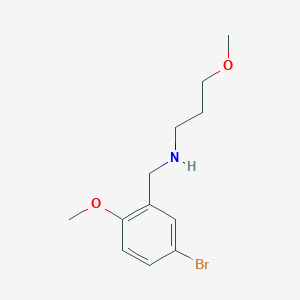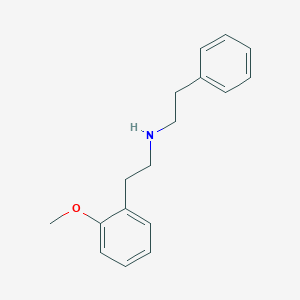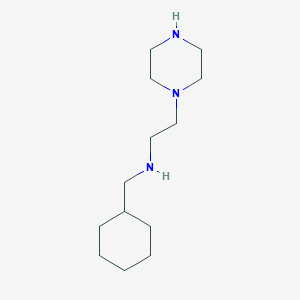
N-methyl-N-phenyltetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyltetrahydro-2-furancarboxamide, also known as MPH or Furanyl Fentanyl, is a synthetic opioid that has been gaining popularity in recent years. It belongs to the class of fentanyl analogs, which are known for their high potency and potential for abuse.
Wirkmechanismus
The mechanism of action of N-methyl-N-phenyltetrahydro-2-furancarboxamide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to a decrease in the transmission of pain signals and an increase in the release of dopamine in the brain. This results in the analgesic and euphoric effects that are characteristic of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-phenyltetrahydro-2-furancarboxamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also cause physical dependence and withdrawal symptoms with prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-phenyltetrahydro-2-furancarboxamide has several advantages for lab experiments. It has high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of opioids. It also has a relatively short half-life, which allows for precise dosing and control in experiments. However, its potential for abuse and dependence can be a limitation, and caution must be taken when handling and using N-methyl-N-phenyltetrahydro-2-furancarboxamide in the lab.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-phenyltetrahydro-2-furancarboxamide and other fentanyl analogs. One area of interest is the development of safer and more effective pain medications that do not produce the same level of dependence and abuse potential as traditional opioids. Another area of interest is the investigation of the pharmacological and toxicological properties of new fentanyl analogs that are emerging on the illicit drug market. Additionally, further research is needed to understand the long-term effects of fentanyl analogs on the brain and body, as well as their potential for addiction and overdose.
Synthesemethoden
The synthesis of N-methyl-N-phenyltetrahydro-2-furancarboxamide involves the reaction of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide with methyl chloroformate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield N-methyl-N-phenyltetrahydro-2-furancarboxamide. This synthesis method has been well-documented in the literature and has been used in various studies to produce N-methyl-N-phenyltetrahydro-2-furancarboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenyltetrahydro-2-furancarboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-methyl-N-phenyltetrahydro-2-furancarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of fentanyl analogs, as well as their potential for abuse and dependence.
Eigenschaften
Produktname |
N-methyl-N-phenyltetrahydro-2-furancarboxamide |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-methyl-N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI-Schlüssel |
BIYCXPJPWIGSTN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
